5-formyl-4-methylthiophene-2-carbonitrile
Overview
Description
5-formyl-4-methylthiophene-2-carbonitrile: is a heterocyclic compound that contains a thiophene ring substituted with a formyl group at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-methylthiophene-2-carbonitrile typically involves the functionalization of a thiophene ring. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group into the thiophene ring. The reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions and the use of automated systems to control reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-formyl-4-methylthiophene-2-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 5-carboxy-4-methylthiophene-2-carbonitrile.
Reduction: 5-formyl-4-methylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-formyl-4-methylthiophene-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets and pathways .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical processes and interactions with enzymes and receptors .
Comparison with Similar Compounds
5-methylthiophene-2-carboxaldehyde: Similar structure but lacks the nitrile group.
4-methylthiophene-2-carbonitrile: Similar structure but lacks the formyl group.
5-formylthiophene-2-carbonitrile: Similar structure but lacks the methyl group.
Uniqueness: 5-formyl-4-methylthiophene-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both formyl and nitrile groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
5-formyl-4-methylthiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKPKWMFBJHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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